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Compound of Interest

3-Oxo0-3-(thiophen-3-
Compound Name:
yl)propanenitrile

Cat. No.: B1349826

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the spectroscopic properties of 3-oxo-
3-(3-thienyl)propanenitrile. Due to the limited availability of published experimental spectra for
this specific isomer, this guide presents a comparative analysis based on documented data for
the closely related 2-thienyl isomer and established spectroscopic principles for the relevant
functional groups. This approach offers a robust framework for the characterization and quality
control of 3-oxo0-3-(3-thienyl)propanenitrile in research and development settings.

Physicochemical Properties

A summary of the key physicochemical properties for 3-oxo-3-(3-thienyl)propanenitrile is
presented in Table 1. This data is aggregated from various chemical supplier databases.

Table 1: Physicochemical Properties of 3-oxo-3-(3-thienyl)propanenitrile
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Property Value Reference
CAS Number 69879-30-7 [1][21[3]
Molecular Formula C7HsNOS [1][2]
Molecular Weight 151.19 g/mol [2]

Melting Point 91-93 °C [3]

Boiling Point 313.4 £ 22.0 °C at 760 mmHg [3]

Density 1.3+0.1 g/cm3 [3]

Spectroscopic Data Comparison

The following sections provide a detailed comparison of expected and reported spectroscopic

data for 3-ox0-3-(3-thienyl)propanenitrile. The data for the 2-thienyl isomer is included for

comparative purposes.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups in 3-oxo-3-(3-

thienyl)propanenitrile. The characteristic stretching frequencies are summarized in Table 2.

Table 2: Infrared (IR) Spectroscopic Data

Functional Group

Expected Wavenumber
(cm~?*) for 3-0xo0-3-(3-
thienyl)propanenitrile

Reported Wavenumber
(cm~?) for 3-o0xo0-3-(2-
thienyl)propanenitrile

C=N (Nitrile) ~2250 2235[4]

C=0 (Ketone) ~1690 1690[4]

C=C (Thiophene Ring) ~1500-1400 1595, 1578, 1489, 1446[4]
C-S (Thiophene Ring) ~700-600 642[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

The expected proton chemical shifts for 3-oxo-3-(3-thienyl)propanenitrile are outlined in Table

3, alongside the reported data for its 2-thienyl isomer.

Table 3: *H NMR Spectroscopic Data (500 MHz, CDCls)

Expected Chemical
Shift (6, ppm) for 3-

Reported Chemical
Shift (6, ppm) for 3-

Protons oxo0-3-(3- oxo0-3-(2- Multiplicity
thienyl)propanenitr  thienyl)propanenitr
ile ile
CH:z ~4.0 3.76, 3.87 dad
, 6.90 (H-4"), 7.14 (H-
Thiophene H ~7.4-8.2 d, m

5, 6.93-6.95 (H-3")

The anticipated carbon chemical shifts for 3-oxo-3-(3-thienyl)propanenitrile are presented in

Table 4, with comparative data from the 2-thienyl isomer.

Table 4: 13C NMR Spectroscopic Data (125.76 MHz, CDCls)

Expected Chemical Shift

Reported Chemical Shift

Carbon (6, ppm) for 3-0xo0-3-(3- (6, ppm) for 3-oxo0-3-(2-
thienyl)propanenitrile thienyl)propanenitrile
CN ~117 118.18
CH2 ~40 40.59, 41.19
) 124.73, 126.07, 126.72,
Thiophene C ~125 - 145
127.13
C=0 ~195 196.91

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound.

Table 5: Mass Spectrometry Data

| Expected m/z for 3-oxo-3- Reported m/z for a related
on

(3-thienyl)propanenitrile 2-thienyl derivative [M+H]*
[M]* 151.01 435.1526 (for C28H22N20S)[4]

Note: The reported mass spectrometry data is for a larger derivative containing the 2-thienyl
moiety and is not a direct comparison.

Experimental Protocols

Standard experimental protocols for acquiring the spectroscopic data are as follows:

e Infrared (IR) Spectroscopy: The IR spectrum is typically recorded on a Fourier Transform
Infrared (FT-IR) spectrometer. The solid sample is prepared as a potassium bromide (KBr)
pellet.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded
on a 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCls), and
tetramethylsilane (TMS) is used as an internal standard.

e Mass Spectrometry (MS): The mass spectrum is obtained using a high-resolution mass
spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a
suitable solvent like methanol or acetonitrile.

Workflow for Spectroscopic Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of spectroscopic
data for a given compound.
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Caption: Workflow for Spectroscopic Data Cross-Validation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different spectroscopic
techniques and the information they provide for structural elucidation.
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Caption: Information Flow in Spectroscopic Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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